molecular formula C20H26O6 B1252629 (1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Cat. No. B1252629
M. Wt: 362.4 g/mol
InChI Key: ODSZHTGQPOFAMX-RGPIDNKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2beta-methyl-gibberellin A1 is an alkyl-gibberellin that is gibberellin A1 carrying an extra methyl substituent at position 2beta (3beta using gibbane skeletal numbering).

Scientific Research Applications

Gibberellic Acid Extraction

The compound Gibberellic acid (GA), closely related to the specified chemical, has been studied for its extraction efficiency from aqueous solutions. Amberlite La-2 in different diluents (isoamyl alcohol, octan-1-ol, or decan-1-ol) was used for the extraction. The process involved calculating various thermodynamic parameters such as distribution coefficients, loading factors, and extraction efficiency, with the best values obtained using isoamyl alcohol as the diluent (Uslu, 2012).

Amethinol A: A Novel Diterpene

Amethinol A, a novel diterpene with a unique structure closely resembling the specified chemical, was isolated from Isodon amethystoides. The compound contains a six/five/seven-membered tricyclic system and exhibited significant biological activity, notably in attenuating RORγt-dependent autoimmune responses (Zhao et al., 2018).

Asymmetric Synthesis of Polypropanoates

Research explored the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments, closely related to the chemical structure . The synthesis involved the use of 2,2'-ethylidenebis[3,5-dimethylfuran] and achieved high enantiomeric excess, showcasing the compound's potential for complex organic syntheses (Marchionni & Vogel, 2001).

Cascade Reactions Involving Azulenes

Studies on azulenes, which share a similar aromatic nature with the specified compound, focused on cascade reactions with various reagents. These studies provided insights into the reaction mechanisms and potential for synthesizing complex organic molecules (Sigrist & Hansen, 2010).

properties

Product Name

(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S,13S)-5,12-dihydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C20H26O6/c1-9-6-20-11-4-5-19(25)8-18(11,7-10(19)2)12(15(22)23)13(20)17(3,14(9)21)16(24)26-20/h9,11-14,21,25H,2,4-8H2,1,3H3,(H,22,23)/t9-,11+,12+,13+,14-,17-,18-,19-,20+/m0/s1

InChI Key

ODSZHTGQPOFAMX-RGPIDNKUSA-N

Isomeric SMILES

C[C@H]1C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]([C@H]1O)(C(=O)O3)C)C(=O)O)O

Canonical SMILES

CC1CC23C4CCC5(CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 2
(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 3
(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 4
(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 5
(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 6
(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

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